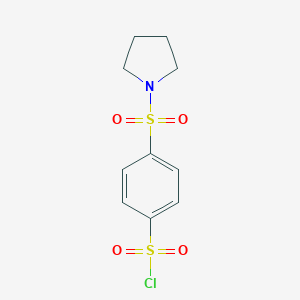

4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-3-5-10(6-4-9)18(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYZKIFFWKXROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381554 | |

| Record name | 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165669-32-9 | |

| Record name | 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, a key intermediate in medicinal chemistry. The document details the compound's chemical identity, physical properties, and critical safety information. A core focus is a detailed, step-by-step protocol for its synthesis, grounded in established chemical principles for the preparation of analogous sulfonyl chlorides. The guide further explores the compound's reactivity, particularly its role in the synthesis of sulfonamides, and highlights its application in the development of novel therapeutic agents. This whitepaper is intended to serve as a practical resource for researchers engaged in synthetic chemistry and drug discovery, offering both theoretical insights and actionable experimental procedures.

Chemical Identity and Properties

This compound is a bifunctional aromatic compound containing two sulfonyl groups. One is a sulfonyl chloride, a highly reactive functional group, and the other is a pyrrolidinyl sulfonamide. This unique structure makes it a valuable building block for introducing a sulfonamide moiety into a target molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 165669-32-9 | [1][2] |

| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | [2] |

| Molecular Weight | 309.79 g/mol | [2] |

| IUPAC Name | 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride | [2] |

| Appearance | Solid | |

| Melting Point | 133 °C | |

| Boiling Point | 448.6±47.0 °C (Predicted) | |

| Density | 1.520±0.06 g/cm³ (Predicted) |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, leveraging well-established reactions in organic chemistry. A plausible and efficient route involves the initial bis-chlorosulfonylation of a suitable benzene derivative, followed by selective amination with pyrrolidine. The following protocol is a representative procedure based on analogous syntheses of sulfonyl chlorides.[3][4]

Proposed Synthetic Pathway

A logical synthetic approach begins with the chlorosulfonation of chlorobenzene to yield 4-chlorobenzenesulfonyl chloride. This intermediate can then be reacted with pyrrolidine to form the corresponding sulfonamide. A subsequent chlorosulfonation furnishes the desired product. An alternative, more direct route involves the bis-chlorosulfonylation of benzene, followed by a selective mono-amination with pyrrolidine. The former is often preferred due to better control of regioselectivity.

Diagram 1: Proposed Synthesis Workflow

Caption: A plausible three-step synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Chlorobenzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Pyrrolidine

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Step 1: Synthesis of 4-Chlorobenzenesulfonyl chloride [3]

-

To 122 g (1.05 mol) of chlorosulfonic acid, add 112.6 g (1.0 mol) of chlorobenzene dropwise over 1 hour while maintaining the temperature at 70°C.

-

Stir the mixture at 70°C for an additional 15 minutes.

-

Add 1 g of sulfamic acid, followed by the dropwise addition of 180 g (1.5 mol) of thionyl chloride over 2 hours at 70°C.

-

After the reaction is complete, cool the mixture and carefully pour it into ice water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chlorobenzenesulfonyl chloride.

Step 2: Synthesis of 1-(4-Chlorophenylsulfonyl)pyrrolidine

-

Dissolve the crude 4-chlorobenzenesulfonyl chloride in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add pyrrolidine (1.1 equivalents) dropwise, followed by a base such as pyridine (1.2 equivalents) to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude sulfonamide.

-

Purify by recrystallization or column chromatography if necessary.

Step 3: Synthesis of this compound

-

Carefully add the 1-(4-chlorophenylsulfonyl)pyrrolidine to an excess of chlorosulfonic acid at a controlled low temperature (e.g., 0-10°C).

-

Allow the reaction to proceed with stirring, gradually warming to room temperature, for a sufficient duration to ensure complete reaction.

-

Quench the reaction by carefully pouring the mixture onto crushed ice.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to yield this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chlorinated hydrocarbons and alkanes, or by flash column chromatography on silica gel.

Reactivity and Mechanistic Insights

The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile formation of sulfonamides, which are a cornerstone of many therapeutic agents.

Sulfonamide Formation

The reaction with primary or secondary amines is the most common transformation of this compound. The mechanism proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl formed during the reaction.

Diagram 2: General Reaction Mechanism

Caption: Formation of a sulfonamide from the title compound.

The reactivity of the sulfonyl chloride can be influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing pyrrolidinylsulfonyl group at the para position is expected to enhance the electrophilicity of the sulfonyl chloride's sulfur atom, thereby increasing its reactivity towards nucleophiles.

Applications in Medicinal Chemistry and Drug Development

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds. Its inclusion can enhance binding to target proteins and improve pharmacokinetic properties.[5] The sulfonamide functional group is also a key pharmacophore in a wide range of drugs, including antibiotics, diuretics, and antiviral agents. The combination of these two moieties in this compound makes it a valuable precursor for the synthesis of novel drug candidates.

Table 2: Examples of Drug Classes Synthesized from Sulfonamide Precursors

| Drug Class | Therapeutic Area | Relevance of Sulfonamide Moiety |

| Carbonic Anhydrase Inhibitors | Glaucoma, Epilepsy | Binds to the zinc ion in the active site of the enzyme. |

| Protease Inhibitors | HIV/AIDS | Interacts with the catalytic residues of the protease enzyme. |

| Diuretics | Hypertension, Edema | Inhibits ion transport in the renal tubules. |

| Antibacterial Agents | Bacterial Infections | Inhibits dihydropteroate synthase, an enzyme involved in folic acid synthesis. |

Derivatives of this compound have been explored in the development of inhibitors for various enzymes, including kinases, which are critical targets in cancer therapy. The pyrrolidinylsulfonylaniline moiety has been incorporated into compounds designed to inhibit kinases such as FLT3-ITD, which is implicated in acute myeloid leukemia.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[2]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Do not breathe dust or fumes.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If on skin, take off immediately all contaminated clothing. Rinse skin with water or shower.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

If swallowed, rinse mouth. Do NOT induce vomiting.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The compound is moisture-sensitive and should be handled under an inert atmosphere where possible.

Conclusion

This compound is a versatile and highly reactive building block for the synthesis of complex organic molecules, particularly those with therapeutic potential. Its straightforward, albeit multi-step, synthesis and its predictable reactivity make it an invaluable tool for medicinal chemists. The ability to readily introduce the pyrrolidinyl-sulfonamide moiety allows for the exploration of new chemical space in the quest for more effective and selective drugs. Adherence to strict safety protocols is paramount when handling this corrosive and reactive compound.

References

-

PubChem. This compound. [Link]

-

PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]

-

Organic Syntheses. p-ACETAMINOBENZENESULFONYL CHLORIDE. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

Sources

- 1. 4-(PYRROLIDINE-1-SULFONYL)-BENZENESULFONYL CHLORIDE CAS#: 165669-32-9 [amp.chemicalbook.com]

- 2. This compound | C10H12ClNO4S2 | CID 2779793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. The document elucidates the compound's core physicochemical properties, centered on its precise molecular weight, and delves into its reactivity, plausible synthetic pathways, and critical applications as a molecular building block. Furthermore, this guide outlines rigorous safety, handling, and storage protocols essential for laboratory use. The strategic combination of a stable pyrrolidine sulfonamide and a reactive sulfonyl chloride moiety makes this compound a valuable tool for introducing the pyrrolidinylsulfonylphenyl scaffold into novel molecular architectures, particularly in the field of drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound distinguished by its dual sulfonyl functional groups. One is derivatized as a stable sulfonamide with a pyrrolidine ring, while the other remains a highly reactive sulfonyl chloride. This unique structure underpins its utility in chemical synthesis.

The precise molecular weight and other key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 309.79 g/mol | [1][2] |

| Monoisotopic Mass | 308.9896279 Da | [3] |

| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | [1][2][3] |

| CAS Number | 165669-32-9 | [1][3] |

| Physical Form | Solid | [1] |

| Melting Point | 133 °C | [1] |

| Boiling Point | 448.6 ± 47.0 °C (Predicted) | [1] |

| Density | 1.520 ± 0.06 g/cm³ (Predicted) | [1] |

| IUPAC Name | 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride | [3] |

Synthesis and Reactivity

Core Reactivity Profile

The primary site of reactivity in this compound is the sulfonyl chloride (-SO₂Cl) functional group. This group is a potent electrophile, making it highly susceptible to nucleophilic attack. Its reaction with primary or secondary amines is a cornerstone of its application, leading to the formation of exceptionally stable sulfonamide bonds. This reactivity is harnessed by medicinal chemists to covalently link the pyrrolidinylsulfonylphenyl moiety to a target molecule, often a pharmacophore containing a suitable amine handle.[4] The stability of the resulting sulfonamide linkage is a desirable feature in drug design, ensuring metabolic robustness.

Representative Synthetic Workflow

While specific proprietary syntheses may vary, a logical and common strategy for preparing such disubstituted sulfonyl chlorides involves the selective functionalization of a symmetric precursor. A plausible route starts with 1,4-benzenedisulfonyl chloride, which can be reacted with one equivalent of pyrrolidine under controlled conditions. The key to this synthesis is managing the stoichiometry and reaction conditions (e.g., low temperature, slow addition) to favor monosubstitution over the formation of the disubstituted byproduct.

Caption: Plausible synthetic route for the title compound.

Applications in Research and Drug Development

A Versatile Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery.[5][6] Its significance arises from several key factors:

-

Three-Dimensionality: Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more effective exploration of three-dimensional binding pockets in biological targets like enzymes and receptors.[5][6]

-

Stereochemistry: The carbons of the pyrrolidine ring can be stereogenic centers, which allows for the synthesis of specific stereoisomers. This is crucial, as different enantiomers or diastereomers of a drug candidate can exhibit vastly different biological activities and safety profiles.[5][6]

-

Improved Physicochemical Properties: Incorporation of a pyrrolidine ring can favorably modulate properties such as solubility and metabolic stability.

This compound serves as an efficient reagent for incorporating this valuable scaffold, along with the phenyl sulfonamide linker, into new chemical entities.

Experimental Workflow: Sulfonamide Synthesis

The primary application of the title compound is in the synthesis of novel sulfonamides. The workflow is generally robust and follows a standard nucleophilic acyl substitution pattern.

Caption: General workflow for synthesizing novel sulfonamides.

Potential Therapeutic Relevance

While the title compound is an intermediate, its derivatives are of interest in various therapeutic areas. For instance, compounds containing the pyrrolidine and sulfonamide motifs have been investigated as antiviral agents.[4] The sulfonamide group is a classic pharmacophore found in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants, highlighting the broad potential of derivatives synthesized from this reagent.

Safety, Handling, and Storage Protocol

The compound is a corrosive and hazardous substance that requires strict safety protocols. The information below is aggregated from multiple safety data sheets and should be treated as a primary guideline.

Hazard Identification

| Hazard Statement | Description | GHS Pictogram | Source(s) |

| H314 | Causes severe skin burns and eye damage. | Corrosive (GHS05) | [2][3] |

| H302 | Harmful if swallowed. | Harmful (GHS07) | [3] |

| H319 | Causes serious eye irritation. | Irritant (GHS07) | [3] |

| H335 | May cause respiratory irritation. | Irritant (GHS07) | [3] |

Recommended Handling Protocol

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid breathing dust.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the material.[2][7]

-

Spill Response: In case of a spill, evacuate the area. Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2] Do not allow the material to enter the environment.[2]

Storage and Stability

-

Conditions: Store in a dry, cool, and well-ventilated place.[2] The storage area should be designated for corrosive materials.

-

Container: Keep the container tightly closed to prevent moisture ingress, which can hydrolyze the sulfonyl chloride.[2]

-

Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][8]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[2]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

Conclusion

This compound, with a molecular weight of approximately 309.79 g/mol , is a highly valuable and reactive intermediate in modern organic and medicinal chemistry. Its bifunctional nature allows for the strategic and controlled introduction of the pyrrolidinylsulfonylphenyl group into target molecules. The demonstrated importance of the pyrrolidine scaffold in drug discovery underscores the utility of this reagent.[5][6] Adherence to stringent safety and handling protocols is mandatory when working with this corrosive and hazardous compound. Its effective use enables the synthesis of novel sulfonamides with potential applications across a spectrum of therapeutic areas.

References

- Vertex AI Search. CAS No. 354587-60-3, 4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride.

- PubChem. This compound | C10H12ClNO4S2.

- ChemicalBook. 4-(PYRROLIDINE-1-SULFONYL)-BENZENESULFONYL CHLORIDE Chemical Properties.

- Biosynth. 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride.

- PubChem. 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride | C11H12ClNO3S.

- Fisher Scientific. SAFETY DATA SHEET - 4-(Pyrrolidine-1-sulfonyl)-benzenesulfonyl chloride.

- Sigma-Aldrich. SAFETY DATA SHEET - Pyrrolidine.

- Santa Cruz Biotechnology. 4-[(Pyrrolidine-1-carbonyl)-amino]benzenesulfonyl chloride.

- Fisher Scientific. SAFETY DATA SHEET - Benzenesulfonyl chloride.

- Cymit Química S.L. 4-(Pyrrolidin-1-ylsulfonyl)benzene-1-sulfonyl chloride.

- Sigma-Aldrich. SAFETY DATA SHEET - Benzenesulfonyl chloride.

- Lambert, T. H., & Nacsa, E. D. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

- Organic Syntheses. Benzenesulfonyl chloride.

- Sigma-Aldrich. 4-(pyrrolidine-1-sulfonyl)-benzenesulfonyl chloride AldrichCPR.

- Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).

Sources

- 1. 4-(PYRROLIDINE-1-SULFONYL)-BENZENESULFONYL CHLORIDE CAS#: 165669-32-9 [amp.chemicalbook.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. This compound | C10H12ClNO4S2 | CID 2779793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a pivotal bifunctional reagent in modern synthetic and medicinal chemistry. Characterized by a stable pyrrolidine sulfonamide group and a highly reactive benzenesulfonyl chloride moiety, this compound serves as an essential building block for constructing complex molecules. Its unique architecture allows for the systematic introduction of a sulfonyl-linked pyrrolidine scaffold, a motif frequently associated with desirable pharmacological properties. This guide provides an in-depth analysis of its chemical properties, core reactivity, a strategic synthetic approach, and its practical application in drug discovery workflows, tailored for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound, with CAS Number 165669-32-9, is a solid organic compound.[1][2] The molecule's structure is defined by a central benzene ring substituted at the 1 and 4 positions with two distinct sulfur-based functional groups. One position holds a reactive sulfonyl chloride (-SO₂Cl), which acts as a potent electrophile. The other position is functionalized with a stable sulfonamide, formed from the linkage of a sulfonyl group to a saturated, five-membered pyrrolidine ring.[3] This dual functionality is the cornerstone of its utility as a versatile synthetic intermediate.

Caption: Chemical structure of this compound.

The key physicochemical properties of this reagent are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 165669-32-9 | [3] |

| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | [3][4] |

| Molecular Weight | 309.79 g/mol | [2][4] |

| Appearance | Solid | [1][2] |

| Melting Point | 133 °C | [2] |

| Boiling Point | 448.6 ± 47.0 °C (Predicted) | [2] |

| Density | 1.520 ± 0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name | 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride | [3] |

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack by a wide range of nucleophiles, most notably primary and secondary amines.

Causality of Experimental Choice: The reaction with amines is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine. This base serves a critical role: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to scavenge this acid would lead to the protonation of the amine nucleophile, rendering it unreactive and halting the reaction.

The resulting sulfonamide bond (R-SO₂-NR'R'') is exceptionally stable under a wide range of physiological and chemical conditions, a key attribute for its inclusion in drug candidates.

Caption: Proposed workflow for the synthesis of the title compound.

Conceptual Protocol:

-

Reaction Setup: Dissolve benzene-1,4-disulfonyl dichloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) and cool the mixture to 0°C in an ice bath.

-

Nucleophile Addition: Slowly add a solution of one equivalent of pyrrolidine and a slight excess of a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine) in the same solvent to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water or dilute aqueous HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure product.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a highly valued scaffold in drug discovery. [5][6]Its non-planar, three-dimensional structure allows for a more effective exploration of protein binding pockets compared to flat aromatic rings. [5][6]this compound provides a direct and efficient route to incorporate this valuable motif, linked via a stable sulfonamide bridge, into potential drug candidates.

Sulfonamides themselves are a well-established class of pharmacophores known for a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties. [7][8]This reagent is therefore used extensively in the synthesis of targeted libraries for screening against various diseases.

Field-Proven Protocol: Synthesis of a Novel Sulfonamide Library for Kinase Inhibition Screening

This protocol describes a self-validating system for generating a small, diverse library of candidate molecules for biological screening.

-

Array Preparation: In a 96-well plate or parallel synthesis array, dispense a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., Dichloromethane or Acetonitrile) into each well.

-

Amine Addition: To each well, add a solution of a unique primary or secondary amine (1.1 eq.) from a pre-selected library of diverse building blocks. Subsequently, add a non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 eq.) to each well.

-

Reaction: Seal the plate and allow it to agitate at room temperature for 12-18 hours. The progress of a representative reaction can be monitored by LC-MS.

-

Workup & Purification: Upon completion, the reaction mixtures can be worked up in parallel. This can involve a liquid-liquid extraction or, more commonly, purification using solid-phase extraction (SPE) cartridges to remove excess reagents and the ammonium salt byproduct.

-

Analysis and Plating: The purified products in each well are typically analyzed by LC-MS to confirm identity and assess purity. The solutions are then normalized to a standard concentration (e.g., 10 mM in DMSO) and plated for high-throughput biological screening.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound is corrosive and moisture-sensitive, requiring careful handling. [2][4] Hazard Identification: [3]

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Protocols for Safe Use:

-

Handling: Always handle this compound inside a certified chemical fume hood. [4]Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [4]Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [4]It is crucial to protect it from moisture to prevent hydrolysis of the reactive sulfonyl chloride group. [4]Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4] * Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention. [4] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4] * Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. [4]

-

Conclusion

This compound stands out as a high-value reagent for chemical and pharmaceutical research. Its bifunctional nature, combining a stable, drug-like pyrrolidine sulfonamide with a versatile reactive handle, provides a reliable and efficient tool for the synthesis of novel molecular entities. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to fully leverage its potential in the rational design and development of next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 354587-60-3, 4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride. Retrieved from [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride (C10H12ClNO4S2). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 123-128. Retrieved from [Link]

-

ACS Omega. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega, 6(50), 34769–34778. Retrieved from [Link]

Sources

- 1. 4-(Pyrrolidin-1-ylsulfonyl)benzene-1-sulfonyl chloride [cymitquimica.com]

- 2. 4-(PYRROLIDINE-1-SULFONYL)-BENZENESULFONYL CHLORIDE CAS#: 165669-32-9 [amp.chemicalbook.com]

- 3. This compound | C10H12ClNO4S2 | CID 2779793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: A Keystone Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, a pivotal intermediate in contemporary organic synthesis and drug discovery. The guide delves into its chemical architecture, elucidates a robust synthetic pathway, and explores its significant applications, particularly in the construction of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Strategic Importance of a Bifunctional Scaffold

This compound is a bespoke chemical entity characterized by a central benzene ring bearing two distinct sulfonyl-based functional groups: a reactive sulfonyl chloride and a stable pyrrolidine sulfonamide. This unique bifunctional arrangement underpins its value as a molecular scaffold. The high reactivity of the sulfonyl chloride moiety provides a chemoselective handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities, most notably through the formation of sulfonamide linkages. The pyrrolidine ring, a privileged scaffold in medicinal chemistry, imparts favorable physicochemical properties to derivative molecules, such as improved solubility and metabolic stability, and allows for three-dimensional exploration of chemical space.[1] The strategic placement of these two groups on a rigid phenyl backbone creates a powerful building block for the synthesis of complex molecules with tailored biological activities.

Chemical Properties and Structure Elucidation

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | PubChem[2] |

| Molecular Weight | 309.79 g/mol | ChemicalBook[3] |

| Appearance | Solid | Cymit Química S.L.[4] |

| CAS Number | 165669-32-9 | ChemicalBook[3] |

| IUPAC Name | 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride | PubChem[2] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands characteristic of the sulfonyl groups. Asymmetrical and symmetrical stretching vibrations of the S=O bonds in the sulfonyl chloride and sulfonamide groups typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring would appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effects of the two sulfonyl groups. The protons of the pyrrolidine ring would resonate more upfield, likely as two multiplets corresponding to the α- and β-protons to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with those directly attached to the sulfonyl groups being significantly deshielded. The carbons of the pyrrolidine ring would appear in the aliphatic region of the spectrum.

Synthesis and Mechanistic Insights: A Pathway to a Versatile Intermediate

The synthesis of this compound can be logically devised from commercially available starting materials, leveraging established sulfonation chemistry. A plausible and efficient synthetic route commences with 1-phenylpyrrolidine, proceeding through a two-step sequence involving chlorosulfonation.

Proposed Synthetic Pathway

The synthesis is predicated on the electrophilic aromatic substitution of 1-phenylpyrrolidine with chlorosulfonic acid. This reaction is known to be highly effective for the introduction of sulfonyl chloride groups onto activated aromatic rings.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar transformations.[6]

Step 1 & 2: One-Pot Chlorosulfonation of 1-Phenylpyrrolidine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add chlorosulfonic acid (2.2 equivalents) and cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Starting Material: Slowly add 1-phenylpyrrolidine (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the internal temperature below 10 °C. The pyrrolidine nitrogen is a strong activating group, directing the electrophilic substitution to the para position. The use of excess chlorosulfonic acid ensures both the initial sulfonation and the subsequent conversion of the resulting sulfonic acid to the sulfonyl chloride.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a solid.

Key Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules

The true value of this compound lies in its application as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The sulfonyl chloride group serves as a reactive handle for the introduction of various nitrogen-containing nucleophiles, leading to the formation of sulfonamides, a class of compounds with a rich history in medicinal chemistry.

Synthesis of Sulfonamide-Containing Therapeutics

The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of complex sulfonamides. This reaction is fundamental to the construction of numerous drug candidates.

Caption: General scheme for the synthesis of sulfonamides.

Case Study: A Precursor to the Antimigraine Drug Almotriptan

While direct use of the title compound is not explicitly detailed in readily available literature, a closely related analog, 4-[(1-Pyrrolidinylsulfonyl)methyl]benzenamine, is a key intermediate in the synthesis of Almotriptan , a serotonin (5-HT) receptor agonist used for the treatment of migraine headaches.[7] This highlights the pharmaceutical relevance of the 4-(pyrrolidinylsulfonyl)phenyl moiety. The synthesis of this key intermediate likely involves a precursor similar to this compound, showcasing the importance of this structural motif in the development of clinically significant drugs.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as corrosive and can cause severe skin burns and eye damage.[2] Harmful if swallowed and may cause respiratory irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound stands out as a strategically designed and highly valuable intermediate in the field of medicinal chemistry. Its bifunctional nature, combining a reactive sulfonyl chloride handle with the favorable properties of a pyrrolidine ring, provides a robust platform for the synthesis of diverse and complex sulfonamide-containing molecules. The insights provided in this guide underscore its potential in accelerating drug discovery programs and offer a solid foundation for its application in the synthesis of next-generation therapeutics.

References

-

4-[(1-Pyrrolidinylsulfonyl)methyl]benzenamine: A Key Pharmaceutical Intermediate. Pharmaffiliates. [Link]

-

Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

-

This compound | C10H12ClNO4S2 - PubChem. PubChem. [Link]

-

4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593 - PubChem. PubChem. [Link]

-

Supporting information: - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. ResearchGate. [Link]

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride | C11H12ClNO3S | CID 4736795 - PubChem. PubChem. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. ACD/Labs. [Link]

- Preparation method of substituted benzene sulfonyl chloride - Google Patents.

- CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents.

-

4-(Methylsulfonyl)benzenesulfonyl chloride - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. [Link]

-

Benzenesulfonyl chloride - the NIST WebBook. NIST. [Link]

- US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. PubMed. [Link]

-

Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. PubMed. [Link]

-

Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides | ACS Omega - ACS Publications. ACS Publications. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H12ClNO4S2 | CID 2779793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(PYRROLIDINE-1-SULFONYL)-BENZENESULFONYL CHLORIDE CAS#: 165669-32-9 [amp.chemicalbook.com]

- 4. 4-(Pyrrolidin-1-ylsulfonyl)benzene-1-sulfonyl chloride [cymitquimica.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

This guide provides a comprehensive overview of the synthetic pathway for 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document outlines the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this important building block.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a pyrrolidine sulfonamide moiety. This unique structure allows for sequential or orthogonal derivatization, making it a versatile scaffold in medicinal chemistry. The sulfonyl chloride can readily react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. The pyrrolidine ring can also be a key pharmacophoric element, contributing to the biological activity and pharmacokinetic properties of the final compounds. Its derivatives have been explored for a range of therapeutic applications, including as inhibitors of various enzymes.

This guide will detail a two-step synthetic approach, commencing with the preparation of the key precursor, benzene-1,4-disulfonyl chloride, followed by its selective mono-sulfonamidation with pyrrolidine.

Strategic Synthesis Pathway

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the starting material, benzene-1,4-disulfonyl chloride, via the chlorosulfonation of benzene. The second, and more critical step, is the selective mono-sulfonamidation of the resulting disulfonyl chloride with one equivalent of pyrrolidine.

Caption: Mechanism of benzene-1,4-disulfonyl chloride synthesis.

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to neutralize the evolved HCl gas), place chlorosulfonic acid (4 equivalents). Cool the flask in an ice-water bath.

-

Addition of Benzene: Slowly add benzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent such as hexane or a mixture of dichloromethane and hexane to afford pure benzene-1,4-disulfonyl chloride.

Table 1: Reactant and Product Information for Step 1

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |

| Benzene | C₆H₆ | 78.11 | 1 | 1 |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 4 | 4 |

| Benzene-1,4-disulfonyl chloride | C₆H₄Cl₂O₄S₂ | 275.13 | - | - |

Step 2: Selective Mono-sulfonamidation of Benzene-1,4-disulfonyl chloride

This step is the cornerstone of the synthesis, requiring careful control of reaction conditions to favor the formation of the mono-substituted product over the disubstituted byproduct. The key to selectivity lies in using a controlled amount of pyrrolidine (ideally, slightly less than one equivalent) and maintaining a low reaction temperature to moderate the reactivity of the sulfonyl chloride groups.

Causality Behind Experimental Choices:

-

Stoichiometry: Using a slight sub-stoichiometric amount of pyrrolidine ensures that there is always an excess of the disulfonyl chloride, statistically favoring the mono-addition.

-

Temperature: Low temperatures (0 to 5 °C) decrease the rate of the reaction, allowing for better control and minimizing the formation of the disubstituted product.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Base: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of pyrrolidine and driving the reaction to completion.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the electrophilic sulfur atoms of the sulfonyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion to form the sulfonamide.

Caption: Mechanism of selective mono-sulfonamidation.

Detailed Protocol:

-

Reaction Setup: Dissolve benzene-1,4-disulfonyl chloride (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Pyrrolidine and Base: In a separate flask, prepare a solution of pyrrolidine (0.95 equivalents) and triethylamine (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred solution of the disulfonyl chloride over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid (to remove excess base and pyrrolidine), followed by saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Table 2: Reactant and Product Information for Step 2

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |

| Benzene-1,4-disulfonyl chloride | C₆H₄Cl₂O₄S₂ | 275.13 | 1 | 1 |

| Pyrrolidine | C₄H₉N | 71.12 | 0.95 | 0.95 |

| Triethylamine | C₆H₁₅N | 101.19 | 1.1 | 1.1 |

| This compound | C₁₀H₁₂ClNO₄S₂ | 309.79 | - | - |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as two doublets in the range of 7.8-8.2 ppm. The pyrrolidine protons will appear as multiplets in the aliphatic region (typically 1.8-2.0 ppm and 3.2-3.4 ppm). |

| ¹³C NMR | Aromatic carbons will appear in the range of 125-145 ppm. The pyrrolidine carbons will appear in the aliphatic region. |

| IR (Infrared) Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride (around 1380 and 1180 cm⁻¹) and the sulfonamide (around 1340 and 1160 cm⁻¹) groups. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (309.79 g/mol ) should be observed. |

Safety and Handling

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic gases (HCl and SO₃). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Benzene is a known carcinogen and is highly flammable. Handle with extreme care in a fume hood.

-

Pyrrolidine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

-

Sulfonyl chlorides are moisture-sensitive and can be irritating to the skin, eyes, and respiratory tract. Handle in a fume hood and store under anhydrous conditions.

Conclusion

The synthesis of this compound is a manageable yet nuanced process that hinges on the careful control of reaction conditions, particularly in the selective mono-sulfonamidation step. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for application in drug discovery and development programs. The self-validating nature of the described protocols, combined with rigorous analytical characterization, ensures the integrity and reproducibility of the synthesis.

References

-

Synthesis of Benzenesulfonyl Chloride. Organic Syntheses, Coll. Vol. 1, p. 84 (1941); Vol. 2, p. 10 (1922).

-

PubChem Compound Summary for CID 2779793, this compound. National Center for Biotechnology Information.

-

Synthesis of 4-sulfonamidophenyl hydrazines. Google Patents, US3839325A.

-

Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 2022, 65 (1), pp 650–675.

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of a Five-Membered Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for developing potent and selective drugs across a multitude of disease areas. Among these, the five-membered saturated nitrogen heterocycle, pyrrolidine, holds a preeminent position.[1][2] Its prevalence is not coincidental; the pyrrolidine ring is a core structure in numerous natural products, including many alkaloids, and is a key constituent of the essential amino acid proline.[3][4] This natural precedent, combined with its unique structural and physicochemical properties, has made it one of the most favored scaffolds in pharmaceutical science.[5] In fact, it ranks first among the top five most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA).[5]

This guide provides a comprehensive technical overview of the pyrrolidine scaffold's role in drug discovery. We will delve into the fundamental properties that make it so advantageous, explore key synthetic strategies, analyze its application in various therapeutic areas through the lens of established drugs, and discuss both its potential liabilities and future outlook.

Pillar 1: Intrinsic Physicochemical & Stereochemical Advantages

The utility of the pyrrolidine ring in drug design stems from a unique combination of properties that allow medicinal chemists to meticulously craft molecules capable of precise interactions with biological targets.

Three-Dimensionality and Conformational Flexibility

Unlike flat, aromatic ring systems, the saturated pyrrolidine scaffold is inherently three-dimensional due to its sp³-hybridized carbon atoms.[5][6] This non-planarity is crucial for exploring pharmacophore space in three dimensions, which can lead to enhanced binding affinity and selectivity for target proteins.[1][7] The ring is not rigid; it exists in a state of dynamic conformational flux known as "pseudorotation," readily adopting various "envelope" and "twist" conformations.[1][6][8]

This flexibility is a distinct advantage. While it allows the scaffold to adapt to the topology of a binding site, the conformation can also be controlled or "locked" through the strategic placement of substituents.[5] This allows chemists to influence the ring's puckering and, consequently, fine-tune the spatial orientation of appended functional groups to optimize target engagement.[1]

Stereochemical Richness

The pyrrolidine scaffold can possess up to four stereogenic carbon atoms, leading to a potential of 16 different stereoisomers.[5] This stereochemical complexity is a powerful tool in drug design. Different stereoisomers of a pyrrolidine-containing drug can exhibit vastly different biological profiles, binding affinities, and metabolic stabilities due to the chiral nature of biological targets like enzymes and receptors.[1][9] The non-essential amino acid L-proline, with its single chiral center, is a frequently utilized and cost-effective starting material for introducing chirality into a molecule.[5][10]

Physicochemical Modulation

The pyrrolidine motif significantly influences a molecule's overall physicochemical properties.[11]

-

Basicity: The nitrogen atom confers basicity to the scaffold (pKa of the conjugate acid is ~11.27), allowing it to serve as a hydrogen bond acceptor or to form salt bridges with acidic residues in a protein target.[5][8] This basicity can be modulated by substituents on the ring.[5]

-

Solubility: The nitrogen atom can also act as a hydrogen bond donor (when unsubstituted) and generally enhances the aqueous solubility of a molecule, a critical property for drug absorption and distribution.[11][12]

-

Lipophilicity: Compared to its six-membered counterpart, piperidine, pyrrolidine is inherently less lipophilic (logP ~0.46 vs. ~0.84 for piperidine).[8] This provides medicinal chemists with a tool to modulate a compound's lipophilicity to achieve an optimal balance of permeability and solubility.[8]

Table 1: Comparative Physicochemical Properties of Privileged Scaffolds

| Property | Pyrrolidine | Piperidine | Key Considerations for Drug Design |

| pKa of Conjugate Acid | ~11.27[8] | ~11.22[8] | Both are strongly basic with similar pKa values, making them largely interchangeable when basicity is the primary driver for interaction. |

| logP (Octanol/Water) | 0.46[8] | 0.84[8] | Piperidine is more lipophilic. The choice between them can be a key strategy to modulate a compound's overall lipophilicity. |

| Conformational Profile | Flexible envelope and twist conformations.[8] | More rigid chair conformation.[8] | The rigidity of piperidine can be advantageous for high-affinity binding, while pyrrolidine's flexibility may be better when conformational adaptability is needed.[8] |

Pillar 2: Core Synthetic Strategies

The widespread use of the pyrrolidine scaffold is supported by robust and versatile synthetic methodologies that allow for the construction of diverse and complex derivatives.

[3+2] Cycloaddition Reactions

Among the most powerful methods for stereocontrolled pyrrolidine synthesis is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[2][13] This atom-economical approach enables the rapid assembly of the five-membered ring while simultaneously creating multiple stereocenters.[2] Azomethine ylides, which act as 1,3-dipoles, are typically generated in situ and react with various dipolarophiles (electron-deficient alkenes) to yield highly substituted pyrrolidines.[2][13] The ability to vary the components of this reaction provides access to a vast chemical space of unique pyrrolidine fragments.[14]

Caption: Workflow for [3+2] cycloaddition synthesis of pyrrolidines.

Functionalization of Chiral Pool Precursors

A major route to enantiomerically pure pyrrolidines involves the modification of readily available chiral precursors, most notably L-proline and its derivatives like 4-hydroxyproline.[15][16] These starting materials provide a cost-effective way to introduce a defined stereocenter into the final molecule. Synthetic transformations can be carried out on the carboxyl group, the nitrogen atom, or the carbon backbone of the ring to build up molecular complexity.[15] For example, the reduction of proline using reagents like LiAlH₄ yields (S)-prolinol, a key starting material for numerous drugs.[15]

Ring Construction from Acyclic Precursors

Pyrrolidine rings can also be constructed from acyclic starting materials through various cyclization strategies.[6] Industrial production, for instance, often involves the reaction of 1,4-butanediol with ammonia at high temperature and pressure over a catalyst.[4] Other laboratory-scale methods include intramolecular cyclization of functionalized amines, such as treating 4-chlorobutan-1-amine with a strong base.[4]

Pillar 3: The Pyrrolidine Scaffold in Action: Therapeutic Applications

The versatility of the pyrrolidine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.[3][17][18]

Table 2: Representative FDA-Approved Drugs Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action (Target) | Contribution of Pyrrolidine Ring |

| Vildagliptin | Anti-diabetic | DPP-IV Inhibitor[16][17] | Forms key interactions in the S1 pocket of the enzyme; nitrile group on the ring is crucial for covalent bonding.[11] |

| Upadacitinib (Rinvoq) | Rheumatoid Arthritis | JAK1/2 Inhibitor[11] | The pyrrolidinyl fragment enhances solubility and optimizes physicochemical properties.[11] |

| Glecaprevir | Antiviral (Hepatitis C) | NS3/4A Protease Inhibitor[11][15] | Forms part of the rigid backbone necessary for fitting into the enzyme's active site.[11] |

| Captopril | Antihypertensive | ACE Inhibitor[16] | The proline core mimics the terminal amino acid of angiotensin I, enabling potent enzyme inhibition. |

| Piracetam | Nootropic | Modulator of neurotransmission (AMPA receptors) | The pyrrolidinone core is the foundational structure for the racetam class of cognitive enhancers.[4][19] |

| Daridorexant | Insomnia | Dual Orexin Receptor Antagonist[17] | The pyrrolidine moiety is integral to the molecule's three-dimensional shape for receptor binding. |

Oncology

In cancer therapy, the pyrrolidine ring is a common feature in kinase inhibitors.[20] The scaffold can orient functional groups to interact with the hinge region of the kinase ATP-binding site or project vectors into solvent-exposed regions for modification to improve selectivity and pharmacokinetic properties. For example, Pyrotinib, a human epidermal growth factor receptor 2 (HER2) inhibitor, incorporates a pyrrolidine moiety in its structure.[20]

Infectious Diseases

Pyrrolidine-based compounds have demonstrated significant efficacy as antibacterial, antifungal, and antiviral agents.[3][17][21]

-

Antivirals: In the treatment of Hepatitis C, several NS3/4A protease and NS5A polymerase inhibitors, such as Glecaprevir and Daclatasvir, contain fused or substituted pyrrolidine backbones that are essential for their mechanism of action.[11][18]

-

Antifungals: Spirooxindole pyrrolidine hybrids have been developed that show potent activity against clinically relevant fungal strains like Candida albicans.[17]

Central Nervous System (CNS) Disorders

The ability of the pyrrolidine scaffold to cross the blood-brain barrier makes it valuable for CNS drug discovery.[11]

-

Anticonvulsants: Pyrrolidine-2,5-dione has emerged as a valuable scaffold for the treatment of epilepsy, with derivatives showing efficacy in preclinical models by interacting with voltage-gated ion channels.[5]

-

Neurodegenerative Diseases: For Alzheimer's disease, N-benzyl pyrrolidine derivatives have been synthesized as multi-target agents that inhibit both cholinesterases and BACE-1.[5] The racetam class of nootropics, such as Piracetam, is based on a pyrrolidin-2-one structure.[4][19]

Metabolic and Inflammatory Diseases

-

Diabetes: Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral anti-diabetic drugs. Vildagliptin features a cyanopyrrolidine moiety where the nitrile group forms a reversible covalent bond with a key serine residue in the enzyme's active site.[11]

-

Inflammation: Pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activity, with studies showing they can act as inhibitors of cyclooxygenase (COX) enzymes.[22]

Pillar 4: A Self-Validating System: Potential Liabilities and Mitigation

While the pyrrolidine ring is a powerful tool, it is not without potential liabilities. A key concern is its susceptibility to metabolic oxidation by Cytochrome P450 (CYP450) enzymes.[11] This process can lead to the formation of reactive iminium ion intermediates, which are electrophilic and can covalently bind to macromolecules like proteins and DNA, potentially leading to toxicity or genotoxicity.[11]

Causality of the Issue: The carbons adjacent to the nitrogen are "soft spots" for oxidation. The resulting iminium ion is a "hard" electrophile that can be trapped by cellular nucleophiles.

Self-Validating Experimental Choices: Awareness of this potential liability dictates a self-validating experimental workflow during lead optimization:

-

Early Screening: Implement in vitro metabolic stability assays using liver microsomes to identify metabolically vulnerable compounds early.

-

Metabolite Identification: Use techniques like LC-MS/MS to identify the specific metabolites being formed. Trapping experiments using nucleophiles like cyanide or glutathione can confirm the formation of an iminium ion intermediate.[11]

-

Structural Modification (The Fix): If metabolic instability is confirmed, medicinal chemists can employ several strategies:

-

Steric Hindrance: Introduce substituents near the metabolic soft spots to sterically block the CYP450 enzymes.

-

Electronic Modification: Introduce electron-withdrawing groups to decrease the electron density at the carbons adjacent to the nitrogen, making them less susceptible to oxidation.

-

Blocking Metabolism: Strategically placing substituents, such as methyl groups, on the carbons alpha to the nitrogen can prevent the formation of the iminium ion.[11]

-

Caption: Metabolic activation of pyrrolidine and mitigation strategies.

Experimental Protocol: Stereoselective Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition

This protocol describes a representative method for the synthesis of a polysubstituted pyrrolidine derivative using an asymmetric 1,3-dipolar cycloaddition, a cornerstone reaction in this field.

Objective: To synthesize an enantiomerically enriched pyrrolidine scaffold from an amino acid ester, an aldehyde, and an electron-deficient alkene.

Materials:

-

Sarcosine methyl ester (N-methylglycine methyl ester)

-

Benzaldehyde

-

Methyl acrylate

-

Silver(I) acetate (AgOAc)

-

Chiral phosphine ligand (e.g., (R)-BINAP)

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

-

Rotary evaporator

-

Chromatography column

-

TLC plates and UV lamp

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add silver(I) acetate (0.05 mmol) and the chiral phosphine ligand (0.055 mmol). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

-

Reaction Setup: To the flask containing the catalyst, add sarcosine methyl ester (1.0 mmol) and benzaldehyde (1.0 mmol).

-

Addition of Dipolarophile: Slowly add methyl acrylate (1.2 mmol) to the reaction mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to 60°C and allow it to stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with dichloromethane (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) followed by brine (15 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure pyrrolidine product.

-

Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to determine the enantiomeric excess.

Future Perspectives

The role of the pyrrolidine scaffold in drug discovery is set to expand further. Innovations in synthetic chemistry, such as photoredox catalysis and C-H activation, are enabling the creation of novel and previously inaccessible pyrrolidine analogues.[23] Furthermore, the application of scaffold-hopping and fragment-based drug design strategies will continue to leverage the pyrrolidine core to develop next-generation therapeutics with improved potency, selectivity, and safety profiles.[5] As our understanding of complex diseases deepens, the unique three-dimensional and stereochemical features of the pyrrolidine ring will ensure its continued status as a truly privileged and indispensable scaffold in the medicinal chemist's toolkit.

References

-

Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). [Link]

-

Raimondi, M. V., Li Petri, G., Spatola, R., Holl, R., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Sahu, R., Kumar, R., Singh, S., Gilhare, B. G., & Kumar, S. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Proline Derivatives in Drug Discovery and Development. [Link]

-

Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Bal, C., & Singh, P. P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(10), 1637–1661. [Link]

-

Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Tukhbatshin, T. R., Gatiyatullin, A. M., Gimaletdinova, A. M., & Dzhemilev, U. M. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(11), 4339. [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

-

Bojarska, J., Kaczorowska, K., & Fruziński, A. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(22), 5369. [Link]

-

Wolstenhulme, J. R., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 4(9), 853–857. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Neurological Therapies: Focus on Pyrrolidine Derivatives. [Link]

-

Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

LookChem. (n.d.). Proline derivatives. [Link]

-

Kumar, A., Kumar, A., & Kumar, S. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 676-689. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Pyrrolidines in Modern Drug Discovery. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

Khan, I., et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Pharmaceutical Patent Analyst, 11(6), 209-223. [Link]

-

ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. [Link]

-

Tukhbatshin, T. R., Gatiyatullin, A. M., Gimaletdinova, A. M., & Dzhemilev, U. M. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Gamzu, E., Hoover, T. M., Gracon, S. I., & Ninteman, M. V. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 18(3), 177-189. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]